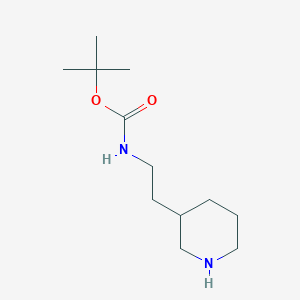

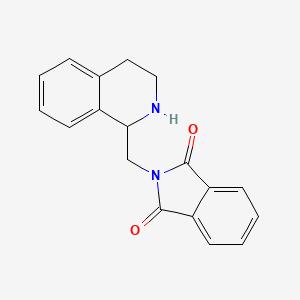

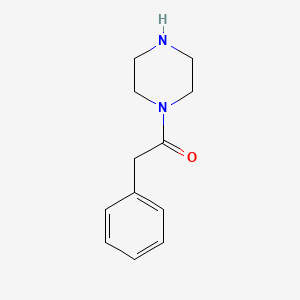

![molecular formula C15H14O2 B1334924 3-[(2-Methylbenzyl)oxy]benzaldehyde CAS No. 590350-87-1](/img/structure/B1334924.png)

3-[(2-Methylbenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-[(2-Methylbenzyl)oxy]benzaldehyde, while not directly studied in the provided papers, is related to the class of compounds known as benzaldehyde derivatives. These compounds are characterized by a benzene ring with an aldehyde functional group and various substituents that can modify their chemical and physical properties. The papers provided focus on different benzaldehyde derivatives and their synthesis, molecular structure, and chemical reactions, which can offer insights into the behavior of 3-[(2-Methylbenzyl)oxy]benzaldehyde.

Synthesis Analysis

The synthesis of benzaldehyde derivatives can involve various starting materials and reagents. For instance, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was achieved through the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene . Similarly, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes were synthesized and characterized, indicating the versatility of reactions involving benzaldehyde derivatives . These studies suggest that the synthesis of 3-[(2-Methylbenzyl)oxy]benzaldehyde could potentially be carried out through the reaction of appropriate precursors under controlled conditions.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is crucial in determining their reactivity and properties. The structure of the compound from the first paper was determined using X-ray analysis, revealing an orthorhombic crystal system . Computational analysis, including geometry optimization and potential energy scan studies, was used to predict the favored conformations of other benzaldehyde derivatives . These techniques could be applied to 3-[(2-Methylbenzyl)oxy]benzaldehyde to gain insights into its molecular geometry and electronic structure.

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo a variety of chemical reactions. The grinding-induced reactions of 2-aminobenzyl alcohol with benzaldehyde derivatives in the presence of acetic acid to yield 3,1-benzoxazines demonstrate the reactivity of these compounds under mechanochemical conditions . This suggests that 3-[(2-Methylbenzyl)oxy]benzaldehyde could also participate in similar reactions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy were used to characterize the compounds in the studies . Computational methods provided additional insights into molecular properties such as atomic charges, orbital energies, and molecular electrostatic potential surfaces . These analyses are essential for understanding the behavior of 3-[(2-Methylbenzyl)oxy]benzaldehyde in various environments and could predict its solubility, stability, and reactivity.

Wissenschaftliche Forschungsanwendungen

Enantioselective Catalysis

3-[(2-Methylbenzyl)oxy]benzaldehyde and related compounds have been utilized in enantioselective catalysis. For instance, a study demonstrated the use of chiral aminonaphthols, obtained from condensation reactions involving benzaldehyde, in the enantioselective ethylation of aryl aldehydes, achieving high enantioselectivities (Liu et al., 2001).

Catalytic Oxidation Reactions

Research has explored the role of benzaldehyde derivatives in catalytic oxidation reactions. A study focusing on the gas phase hydrogen treatment of benzaldehyde over a Ni/SiO2 catalyst revealed insights into the hydrogenation and hydrogenolysis processes of these compounds (Keane, 1997).

Release of Bioactive Aldehydes

Benzaldehyde and its derivatives have been investigated for their potential in the controlled release of bioactive aldehydes. One study involved the encapsulation of benzaldehyde precursors in poly(lactic acid) fibers, demonstrating triggered release for potential applications in food preservation (Jash et al., 2018).

Enzyme Catalyzed Asymmetric Synthesis

In the field of enzymatic reactions, benzaldehyde derivatives have been used in enzyme-catalyzed asymmetric C–C bond formations, as detailed in a study where benzaldehyde lyase was utilized for the synthesis of benzoin derivatives (Kühl et al., 2007).

Hemoglobin Oxygen Affinity and Anti-Sickling

Substituted benzaldehydes have been designed to bind to hemoglobin, potentially increasing its oxygen affinity and inhibiting the sickling of erythrocytes in sickle cell disease. This research suggests therapeutic applications for benzaldehyde derivatives (Beddell et al., 1984).

Gold Nanoparticle Catalysts

Benzaldehyde derivatives have been involved in studies related to gold nanoparticle catalysts for oxidation reactions of industrial significance, highlighting their potential in enhancing catalytic processes (Martins et al., 2017).

Synthesis of High-Density Aviation Fuels

Research has also explored the synthesis of high-density jet fuel range tricyclic alkanes using methyl benzaldehydes, demonstrating the potential of these compounds in the development of alternative fuels (Xu et al., 2018).

Anticancer Activity

A study on benzyloxybenzaldehyde derivatives evaluated their anticancer activity against HL-60 cells, establishing a preliminary structure-activity relationship and indicating the potential of these compounds in cancer treatment (Lin et al., 2005).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Eigenschaften

IUPAC Name |

3-[(2-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-5-2-3-7-14(12)11-17-15-8-4-6-13(9-15)10-16/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKIJGYPNRUDIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388029 |

Source

|

| Record name | 3-[(2-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Methylbenzyl)oxy]benzaldehyde | |

CAS RN |

590350-87-1 |

Source

|

| Record name | 3-[(2-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

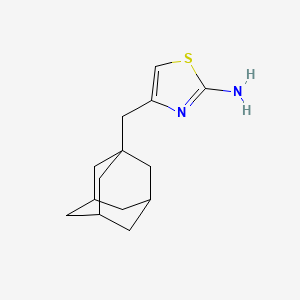

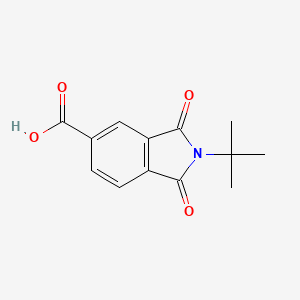

![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)

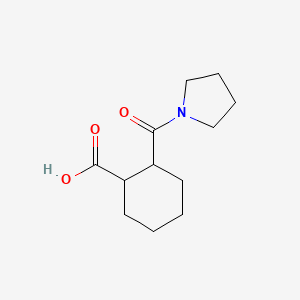

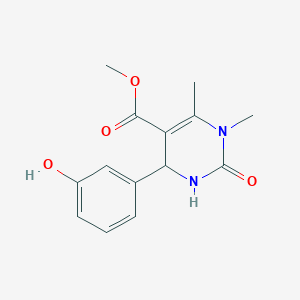

![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1334868.png)

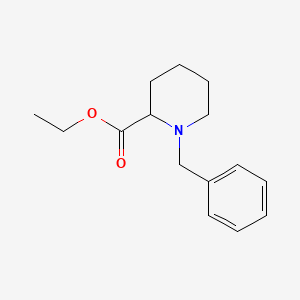

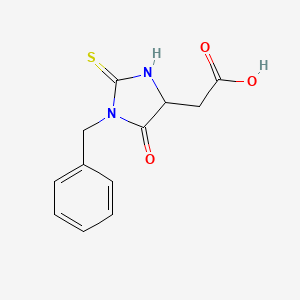

![[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid](/img/structure/B1334872.png)

![4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1334884.png)